ethyl 2-(1-methanesulfonylpiperidine-2-amido)-1,3-benzothiazole-6-carboxylate

Description

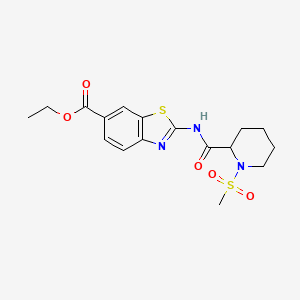

Ethyl 2-(1-methanesulfonylpiperidine-2-amido)-1,3-benzothiazole-6-carboxylate is a heterocyclic compound featuring a benzothiazole core substituted at position 2 with a 1-methanesulfonylpiperidine-2-amido group and at position 6 with an ethyl carboxylate moiety. Its molecular formula is C₁₇H₂₁N₃O₅S₂, with a molecular weight of 411.49 g/mol (calculated based on analogous compounds in ).

Properties

IUPAC Name |

ethyl 2-[(1-methylsulfonylpiperidine-2-carbonyl)amino]-1,3-benzothiazole-6-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O5S2/c1-3-25-16(22)11-7-8-12-14(10-11)26-17(18-12)19-15(21)13-6-4-5-9-20(13)27(2,23)24/h7-8,10,13H,3-6,9H2,1-2H3,(H,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDYBEKNPXFADFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3CCCCN3S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

Ethyl 2-(1-methanesulfonylpiperidine-2-amido)-1,3-benzothiazole-6-carboxylate is a synthetic compound derived from the benzothiazole family, known for its diverse biological activities. This article reviews its biological activity, focusing on its potential applications in cancer therapy, anti-inflammatory effects, and other pharmacological properties.

Chemical Structure and Properties

The compound features a benzothiazole core structure, which is significant for its biological activity. The presence of the methanesulfonylpiperidine moiety enhances solubility and bioavailability.

Structural Formula

Biological Activity Overview

Recent studies have highlighted various biological activities associated with benzothiazole derivatives, including:

- Anticancer Activity : Compounds within this class have shown promising results against various cancer cell lines.

- Anti-inflammatory Effects : They exhibit the ability to modulate inflammatory pathways.

- Antimicrobial Properties : Some derivatives have demonstrated antibacterial and antifungal activities.

Anticancer Activity

Research indicates that benzothiazole derivatives can inhibit the proliferation of cancer cells through several mechanisms:

- Cell Proliferation Inhibition : this compound has been evaluated for its effects on human cancer cell lines such as A431 (epidermoid carcinoma) and A549 (non-small cell lung cancer). The MTT assay revealed significant inhibition of cell growth at low micromolar concentrations .

- Mechanistic Studies : Flow cytometry analyses indicated that this compound induces apoptosis in cancer cells by activating caspase pathways and disrupting the cell cycle . Western blotting further confirmed the downregulation of key survival signaling pathways, including AKT and ERK, which are critical in cancer cell proliferation and survival .

- Case Studies : A study involving a series of benzothiazole derivatives reported that compounds similar to this compound exhibited IC50 values in the range of 1 to 4 µM against various cancer cell lines, indicating strong anticancer potential .

Anti-inflammatory Effects

In addition to anticancer properties, this compound has shown potential in modulating inflammatory responses:

- Cytokine Modulation : The compound significantly reduced levels of pro-inflammatory cytokines IL-6 and TNF-α in macrophage models (RAW264.7), suggesting its utility in treating inflammatory diseases .

- In Vivo Studies : Animal models treated with benzothiazole derivatives demonstrated reduced inflammation markers and improved clinical scores in induced models of arthritis and colitis .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound:

| Parameter | Value |

|---|---|

| Solubility | High |

| Bioavailability | Moderate |

| Metabolism | Liver (CYP450 pathway) |

| Excretion | Renal |

| Toxicity | Low (in vitro studies) |

Comparison with Similar Compounds

Ethyl 2-Acetamido-1,3-Benzothiazole-6-Carboxylate (CAS 74058-65-4)

Ethyl 2-(tert-Butoxycarbonylamino)-1,3-Benzothiazole-6-Carboxylate

Ethyl 2-[4-(Trifluoromethyl)Phenyl]-1,3-Benzothiazole-6-Carboxylate

Sulfonamide-Functionalized Analogues

Ethyl 1-{2-[(Benzenesulfonyl)Amino]-1,3-Benzothiazole-6-Carbonyl}Piperidine-4-Carboxylate

2-(3,4-Dimethoxyphenoxy)Ethyl (2S)-1-[(2-Oxo-2,3-Dihydro-1,3-Benzothiazol-6-Yl)Sulfonyl]Piperidine-2-Carboxylate

- Molecular Formula : C₂₃H₂₆N₂O₈S₂

- Molecular Weight : 522.59 g/mol

- Key Differences: A dihydrobenzothiazolone core and additional methoxyphenoxy group introduce distinct hydrogen-bonding and π-π stacking interactions. The target compound’s ethyl carboxylate at position 6 may confer better solubility than this analogue’s sulfonyl-piperidine linkage.

Structural and Conformational Analysis

- Piperidine Puckering : The methanesulfonyl group in the target compound may influence the piperidine ring’s puckering amplitude (q) and phase angle (θ), as defined by Cremer and Pople’s coordinates.

- Hydrogen Bonding : The sulfonamide group acts as a hydrogen-bond acceptor, differentiating it from acetamido or Boc-protected analogues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.